4-(1-Aminoethyl)aniline hydrochloride
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Overview
Description
4-(1-Aminoethyl)aniline hydrochloride is an organic compound with the molecular formula C8H13ClN2. It is a derivative of aniline, where the amino group is substituted with an ethyl group containing an additional amino group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)aniline hydrochloride typically involves the reduction of nitroarenes or the direct nucleophilic substitution of haloarenes. One common method is the reduction of 4-nitroacetophenone oxime to yield 4-(1-Aminoethyl)aniline, which is then converted to its hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction reactions using catalytic hydrogenation or other reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(1-Aminoethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)aniline hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenethylamine
- 4-Methoxyphenethylamine
- 4-Chlorophenethylamine
Uniqueness
4-(1-Aminoethyl)aniline hydrochloride is unique due to its dual amino groups, which provide it with distinct reactivity and interaction profiles compared to other similar compounds. This makes it particularly useful in specific chemical and pharmaceutical applications .
Properties
Molecular Formula |
C8H13ClN2 |
---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
4-(1-aminoethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6H,9-10H2,1H3;1H |
InChI Key |
FVOYWUSPSOLGDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)N.Cl |
Origin of Product |
United States |
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